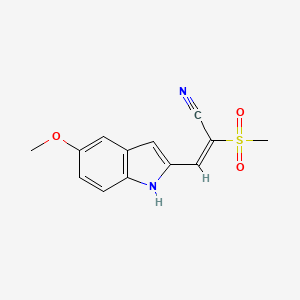

3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile

説明

3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile is a synthetic organic compound that features a complex structure incorporating an indole ring, a methoxy group, a methylsulfonyl group, and an acrylonitrile moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile typically involves multiple steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group on the indole ring using methyl iodide in the presence of a base such as potassium carbonate.

Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, often using methanesulfonyl chloride and a base like triethylamine.

Acrylonitrile Addition: The final step involves the addition of the acrylonitrile group, which can be achieved through a Knoevenagel condensation reaction between the indole derivative and malononitrile in the presence of a base such as piperidine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine or other reduced forms.

Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include primary amines.

Substitution: Various substituted indole derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a precursor in organic synthesis.

Biology and Medicine:

- Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

- Used in the development of novel therapeutic agents targeting specific biological pathways.

Industry:

- Potential applications in the development of advanced materials, such as organic semiconductors or dyes.

作用機序

The mechanism of action of 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological macromolecules, while the acrylonitrile group can form covalent bonds with nucleophilic sites in proteins.

類似化合物との比較

3-(5-Methoxy-1H-indol-2-YL)-2-(methylthio)-acrylonitrile: Similar structure but with a methylthio group instead of a methylsulfonyl group.

3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-propionitrile: Similar structure but with a propionitrile group instead of an acrylonitrile group.

Uniqueness:

- The presence of both the methoxy and methylsulfonyl groups in 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile provides unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

- The acrylonitrile moiety offers additional sites for chemical modification, enhancing its versatility in synthetic applications.

This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.

生物活性

3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data from various studies.

- Molecular Formula : C₁₃H₁₂N₂O₃S

- Molecular Weight : 276.32 g/mol

- CAS Number : 900014-99-5

- MDL Number : MFCD07021408

Antimicrobial Activity

Recent studies have demonstrated that compounds related to indole structures exhibit significant antimicrobial properties. For instance, derivatives of indole, including those similar to this compound, have shown effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.98 μg/mL (for some derivatives) | Effective against MRSA and biofilm formation |

| Mycobacterium tuberculosis | Not specified | Related compounds showed activity against mycobacterial strains |

| Candida albicans | 7.80 μg/mL (for some derivatives) | Moderate antifungal activity observed |

| Escherichia coli | Inactive | No significant activity against Gram-negative bacteria |

The compound has been noted for its ability to inhibit the growth of S. aureus and other staphylococci, which is crucial given the rising resistance to conventional antibiotics .

Anticancer Activity

Research has also indicated promising anticancer properties for similar indole-based compounds. For example, certain derivatives exhibited significant antiproliferative effects on various cancer cell lines:

| Cell Line | Effect Observed | Notes |

|---|---|---|

| A549 (lung cancer) | Significant growth suppression | Preferentially inhibited rapidly dividing cells |

| Non-tumor fibroblasts | Lesser effect | Demonstrated selectivity towards cancerous cells |

The mechanisms underlying these effects may involve the modulation of cell signaling pathways and the induction of apoptosis in cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis, leading to cell death.

- Biofilm Disruption : The ability to inhibit biofilm formation in S. aureus suggests a potential mechanism for combating chronic infections.

- Cytotoxic Effects on Cancer Cells : Induction of apoptosis and disruption of cell cycle progression have been observed in treated cancer cells.

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of various indole derivatives, including those structurally related to this compound. The findings underscored the importance of structural modifications in enhancing biological activity:

- Compounds with specific substitutions exhibited lower MIC values against resistant strains of bacteria.

- The antiproliferative effects were confirmed through assays measuring cell viability and proliferation rates.

特性

IUPAC Name |

(E)-3-(5-methoxy-1H-indol-2-yl)-2-methylsulfonylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-11-3-4-13-9(6-11)5-10(15-13)7-12(8-14)19(2,16)17/h3-7,15H,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJQBHFXHYJFFM-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C=C(C#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC(=C2)/C=C(\C#N)/S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585922 | |

| Record name | (2E)-2-(Methanesulfonyl)-3-(5-methoxy-1H-indol-2-yl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900014-99-5 | |

| Record name | (2E)-2-(Methanesulfonyl)-3-(5-methoxy-1H-indol-2-yl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。